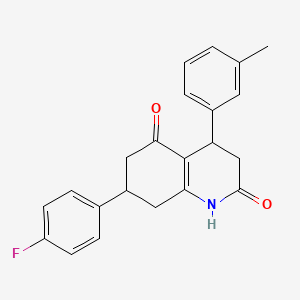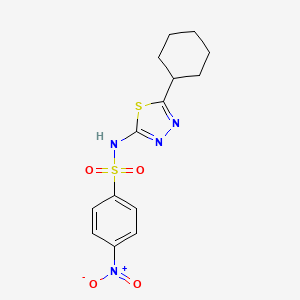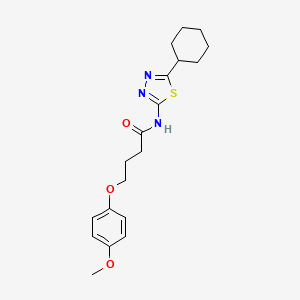![molecular formula C18H18ClF3N2O3 B4686562 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4686562.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound, also known as CFTRinh-172, has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been found to selectively inhibit CFTR channels, leading to a reduction in salt and water transport across epithelial tissues. The exact mechanism of action of this compound is not fully understood, but it is thought to involve binding to a specific site on the CFTR channel and preventing it from opening.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its role in regulating CFTR channels, it has also been shown to inhibit other ion channels and transporters, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase. This compound has also been found to modulate the activity of various enzymes, including protein kinase A and protein kinase C.
实验室实验的优点和局限性
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has several advantages for use in laboratory experiments. It is a highly selective inhibitor of CFTR channels, making it a useful tool for studying the role of these channels in various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. Its effects on other ion channels and transporters may complicate the interpretation of results, and its mechanism of action is not fully understood. Additionally, it may have off-target effects that could confound experimental results.
未来方向
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea. One area of interest is its potential use as a therapeutic agent for cystic fibrosis and other diseases associated with CFTR dysfunction. Further studies are needed to determine the safety and efficacy of this compound in vivo, as well as to identify any potential side effects.
Another area of interest is the development of new CFTR inhibitors with improved selectivity and potency. This could lead to the discovery of new therapeutic agents for the treatment of cystic fibrosis and other diseases.
Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other ion channels and transporters. This could provide new insights into the regulation of salt and water transport across epithelial tissues and lead to the development of new treatments for a range of diseases.
科学研究应用
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been extensively studied for its potential applications in the field of scientific research. One of the primary areas of interest is its role in the regulation of cystic fibrosis transmembrane conductance regulator (CFTR) channels. CFTR channels play a crucial role in regulating salt and water transport across epithelial tissues, and dysfunction of these channels is associated with cystic fibrosis and other diseases.
属性
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3/c1-26-15-6-3-11(9-16(15)27-2)7-8-23-17(25)24-14-10-12(18(20,21)22)4-5-13(14)19/h3-6,9-10H,7-8H2,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTLGDOYQXNHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(dimethylamino)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4686481.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4686482.png)
![5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4686502.png)
![1-[3-(4-ethylphenoxy)propyl]-1H-imidazole](/img/structure/B4686507.png)

![N-(2-ethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4686526.png)
![2-(2,2-dimethylpropanoyl)-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4686533.png)

![2-methoxyethyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B4686549.png)
![4-bromo-N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4686555.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4686570.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4686578.png)

